molecular formula C21H19ClN4O2 B2697737 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-44-8

5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2697737
CAS No.: 477863-44-8
M. Wt: 394.86
InChI Key: AVLHVBIGPHXKLW-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a pyridazinone core substituted at position 5 with a 4-(4-chlorobenzoyl)piperazinyl group and at position 6 with a phenyl group. The pyridazinone scaffold is a heterocyclic system known for its pharmacological versatility, including antihypertensive, antiplatelet, and cardiotonic activities .

Properties

IUPAC Name

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-8-6-16(7-9-17)21(28)26-12-10-25(11-13-26)18-14-19(27)23-24-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHVBIGPHXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, where a piperazine derivative reacts with the pyridazinone intermediate.

    Addition of the 4-Chlorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Nucleophilic Substitution to Form the Pyridazine Core

The pyridazinone scaffold is typically synthesized via hydrolysis of 3-chloropyridazine derivatives. For example:

  • Step 1 : Reaction of 3,6-dichloropyridazine with 4-(4-chlorobenzoyl)piperazine in ethanol yields 3-chloro-6-[4-(4-chlorobenzoyl)piperazino]pyridazine .

  • Step 2 : Hydrolysis of the 3-chloro group using glacial acetic acid produces the pyridazinone ring .

Key Reaction Conditions

Reaction StepReagents/ConditionsYieldSpectral Data (IR/NMR)
Chloride substitutionEthanol, reflux, 6–8 h75–85%IR: 1646 cm⁻¹ (C=O) ; NMR: δ 7.21 (pyridazine H-4)
Hydrolysis to pyridazinoneGlacial acetic acid, reflux, 1–2 h90%IR: 1703 cm⁻¹ (C=O) ; NMR: δ 4.83 (CH₂)

Hydrazide and Hydrazone Formation

The 2-position of the pyridazinone ring reacts with ethyl bromoacetate to introduce an acetyl spacer, followed by hydrazine condensation:

  • Step 1 : Ethyl bromoacetate reacts with the pyridazinone in acetone/K₂CO₃ to form ethyl 3(2H)-pyridazinone-2-yl-acetate .

  • Step 2 : Hydrazine hydrate converts the ester to acetohydrazide (99% yield) .

  • Step 3 : Condensation with substituted benzaldehydes yields hydrazone derivatives (e.g., 42a ) .

Representative Reaction

ReactionReagentsYieldBioactivity Relevance
Hydrazone formationBenzaldehyde, ethanol44–86%Enhanced anti-inflammatory activity

Chloride Displacement with Thiourea

The 3-chloro intermediate reacts with thiourea to form pyridazinethione derivatives :

  • Conditions : Reflux in ethanol, 4 h.

  • Outcome : IR confirms C=S at 1228 cm⁻¹ .

Acidic Hydrolysis

The compound undergoes hydrolysis in HCl (37%) to yield carboxylic acid derivatives :

  • Conditions : Reflux for 1 h.

  • Outcome : Formation of colorless crystals after neutralization .

Spectral Characterization

Critical spectral data for structural confirmation:

  • IR : Strong absorption at 1703 cm⁻¹ (pyridazinone C=O) , 1646 cm⁻¹ (amide C=O) .

  • ¹H-NMR :

    • δ 7.21–7.45 (m, aromatic protons) .

    • δ 3.43 (t, piperazine CH₂) .

  • ¹³C-NMR : δ 165–170 ppm (C=O groups) .

Scientific Research Applications

Pharmacological Activities

Research has identified several key pharmacological applications of this compound:

1. Analgesic Properties

  • Studies indicate that pyridazinone derivatives exhibit significant analgesic effects. For instance, compounds structurally similar to 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone have shown potent analgesic activity comparable to morphine, without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anti-inflammatory Effects

  • The compound has also demonstrated anti-inflammatory properties. Research indicates that certain pyridazinones can effectively reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Cardiovascular Applications

  • Pyridazinones are known for their positive inotropic and vasodilatory effects, making them candidates for cardiovascular therapies. For example, derivatives like pimobendan have been studied for their ability to enhance cardiac output in heart failure models .

4. Antimicrobial Activity

  • Some derivatives of pyridazinones have exhibited antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

Several studies have investigated the efficacy of pyridazinone derivatives, including this compound:

  • Analgesic Activity Study
    • A comparative study evaluated the analgesic effects of various pyridazinone derivatives using hot plate and tail flick tests. The results indicated that some derivatives had analgesic potency 3-4 times greater than morphine without causing gastric ulceration .
  • Anti-inflammatory Efficacy
    • Another study focused on the anti-inflammatory properties of pyridazinones in animal models of arthritis. The findings demonstrated significant reductions in swelling and pain compared to control groups, supporting their use as potential anti-inflammatory agents .
  • Cardiovascular Impact Assessment
    • Research on the cardiovascular effects of related pyridazinones showed improved cardiac output and reduced systemic vascular resistance in heart failure models, indicating their therapeutic potential in managing cardiac conditions .

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological activities modulated by substituents on the core scaffold. Below is a detailed comparison of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone with structurally and functionally related compounds:

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 5-[4-(4-chlorobenzoyl)piperazino], 6-phenyl 436.89* Chlorine at para position of benzoyl; piperazine spacer
6-[4-(4-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone 6-[4-(4-chlorophenyl)piperazine], 2-acetyl-2-benzalhydrazone ~470 (estimated) Hydrazone side chain; lacks benzoyl group
2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 5-piperidino, 2-(3,4-dichlorobenzyl) 414.30 Dichlorinated benzyl group; piperidine instead of piperazine
5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone 5-[4-(2,4-dichlorophenyl)sulfonylpiperazino] 465.35 Sulfonyl group on piperazine; dichloro substitution
6-Phenyl-3(2H)-pyridazinone (Declomezine) No substituents at position 5 172.18 Simplest analogue; used as a fungicide

*Calculated based on molecular formula C₂₁H₂₀ClN₃O₂.

Physicochemical Properties

  • IR Spectroscopy: The target compound’s C=O stretching frequency (benzoyl and pyridazinone carbonyls) is expected near 1680–1700 cm⁻¹, comparable to analogues like 2-(4-chlorophenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (C=O at 1621 cm⁻¹) . Variations arise from electronic effects of substituents. Sulfonyl-containing analogues (e.g., 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone) show additional S=O peaks near 1350–1150 cm⁻¹ .
  • Thermal Stability: Melting points of pyridazinones range widely (e.g., 227–293°C for compounds in –2) . The target compound’s melting point is likely >250°C due to rigidity from the benzoyl-piperazino group.
  • Solubility: Pyridazinones generally exhibit low aqueous solubility. Substituents like sulfonyl groups () or hydrophilic side chains (e.g., hydrazones in ) may enhance solubility .

Structure-Activity Relationship (SAR)

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) show better solubility and receptor interaction than piperidine analogues () due to nitrogen basicity .
  • Chlorine Substitution: Para-chloro on benzoyl (target) enhances electronic effects vs.
  • Side Chains : Acetyl-hydrazone derivatives () exhibit improved anti-inflammatory activity but may introduce metabolic instability compared to the target’s stable benzoyl group .

Biological Activity

5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • CAS Number : 477863-44-8
  • Molecular Formula : C21H19ClN4O2

The structure consists of a pyridazinone core linked to a piperazine moiety and a chlorobenzoyl group, which contributes to its biological properties.

1. Anti-inflammatory and Analgesic Effects

Research has demonstrated that derivatives of pyridazinone, including this compound, exhibit potent anti-inflammatory and analgesic activities. A study evaluated the compound's ability to inhibit cyclooxygenases (COX-1 and COX-2), crucial enzymes in the inflammatory pathway. The results indicated that this compound inhibited COX-1 by approximately 59% and COX-2 by 37% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce cytotoxicity against various cancer cell lines, including gastric adenocarcinoma (AGS) cells. The mechanism involves the induction of oxidative stress and apoptosis in cancer cells, as evidenced by increased expression of the pro-apoptotic protein Bax after treatment .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX-1 and COX-2
AnalgesicPain relief in animal models
AnticancerInduction of apoptosis in AGS cells
CytotoxicityReduced viability in human gingival fibroblasts

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that typically includes the formation of the piperazine linker followed by coupling with the pyridazinone core. Structural modifications can significantly influence biological activity, particularly through changes to the substituents on the phenyl rings. Research suggests that para-substituted aryl groups enhance anti-proliferative effects against cancer cells .

Case Study 1: Analgesic Activity

In a controlled study involving animal models, the compound was administered to evaluate its analgesic effects using the p-benzoquinone-induced writhing test. Results indicated a significant reduction in pain responses compared to controls, supporting its use as an analgesic agent without causing gastric lesions .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on its effects on AGS gastric adenocarcinoma cells. The compound exhibited strong anti-proliferative effects at concentrations as low as 50 µM, demonstrating potential for development into an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading, and reaction time). For example, a 2<sup>k</sup> factorial design can identify critical factors affecting yield and purity. Post-optimization, Response Surface Methodology (RSM) refines interactions between variables. A hypothetical DOE table might include:

FactorLow LevelHigh Level
Temperature (°C)80120
Solvent (EtOH:H₂O)1:13:1
Reaction Time (h)1224
Post-analysis via HPLC and NMR validates purity .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazino, chlorobenzoyl, and pyridazinone moieties to confirm regiochemistry (e.g., <sup>1</sup>H NMR coupling patterns for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode .

Q. How can structure-activity relationships (SAR) guide modifications to enhance antiplatelet activity?

  • Methodological Answer : Systematically substitute the phenyl or chlorobenzoyl groups to evaluate bioactivity changes. For instance:

  • Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups.
  • Test derivatives in ADP-induced platelet aggregation assays (IC₅₀ values) and correlate with logP (lipophilicity) using QSAR models .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like GRRM17 or Gaussian can predict reaction pathways, such as the nucleophilic substitution at the piperazino nitrogen. Pair computational results with experimental validation (e.g., isolating intermediates via flash chromatography) .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antiplatelet vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistency in cell lines (e.g., human vs. murine platelets), agonist concentrations (e.g., ADP or collagen), and incubation times .
  • Off-Target Profiling : Use kinase inhibition panels to identify unintended targets (e.g., COX-2 or P2Y₁₂ receptors) that may explain conflicting results .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for platelet aggregation inhibition: 0.5–5 µM) and assess variability via ANOVA .

Q. How can advanced separation technologies improve the scalability of this compound for preclinical studies?

  • Methodological Answer :

  • Membrane Chromatography : Use cation-exchange membranes to purify charged intermediates at higher flow rates compared to traditional columns .
  • Simulated Moving Bed (SMB) Chromatography : Optimize enantiomeric separation of chiral analogs using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. What in vitro and in vivo models are most suitable for evaluating its pharmacokinetic (PK) profile?

  • Methodological Answer :

  • In Vitro : Microsomal stability assays (human liver microsomes + NADPH) to estimate metabolic clearance. Use Caco-2 monolayers for permeability studies .
  • In Vivo : Administer a single dose (10 mg/kg, IV or PO) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12 h for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s vasorelaxant vs. pro-aggregatory effects?

  • Methodological Answer :

  • Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects.
  • Tissue-Specific Assays : Compare aortic ring relaxation (endothelium-intact vs. denuded) with platelet-rich plasma aggregation to isolate mechanisms (e.g., NO vs. cAMP pathways) .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., [³H]-SQ29548 for thromboxane A₂ receptors) to confirm target engagement .

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